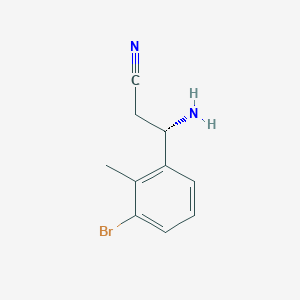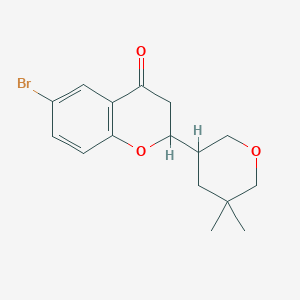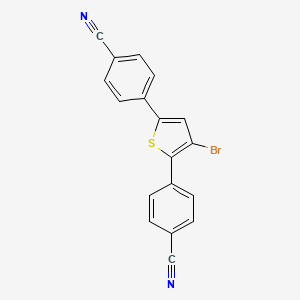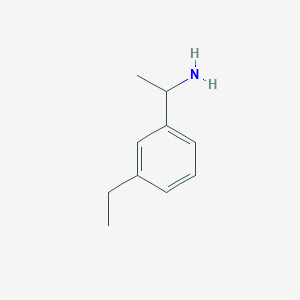
1-(3-Ethylphenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Ethylphenyl)ethan-1-amine is an organic compound belonging to the class of phenethylamines. This compound features a phenyl group substituted at the third position by an ethyl group and an ethan-1-amine moiety. It is a colorless liquid often used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Ethylphenyl)ethan-1-amine can be synthesized through several methods. One common approach is the reductive amination of 1-(3-ethylphenyl)ethanone. This process involves the reaction of 1-(3-ethylphenyl)ethanone with ammonia and hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C) to yield the desired amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the product. Parameters such as temperature, pressure, and catalyst concentration are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Ethylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-(3-ethylphenyl)ethanone.
Reduction: Formation of more saturated amines.
Substitution: Formation of various substituted phenethylamines.
Aplicaciones Científicas De Investigación
1-(3-Ethylphenyl)ethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(3-ethylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. As a phenethylamine derivative, it may act on adrenergic receptors, influencing the release of neurotransmitters such as noradrenaline. This interaction can lead to various physiological effects, including modulation of mood and cognition .
Comparación Con Compuestos Similares
1-(3-Methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of an ethyl group.
1-Phenylethylamine: Lacks the ethyl substitution on the phenyl ring.
2-Phenylethylamine: Substitution at the second position instead of the third.
Uniqueness: 1-(3-Ethylphenyl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the third position can result in different steric and electronic effects compared to its analogs, potentially leading to distinct pharmacological properties .
Propiedades
Fórmula molecular |
C10H15N |
|---|---|
Peso molecular |
149.23 g/mol |
Nombre IUPAC |
1-(3-ethylphenyl)ethanamine |
InChI |
InChI=1S/C10H15N/c1-3-9-5-4-6-10(7-9)8(2)11/h4-8H,3,11H2,1-2H3 |
Clave InChI |
IFWVDEPQWPSUSL-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




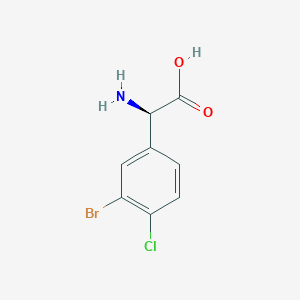
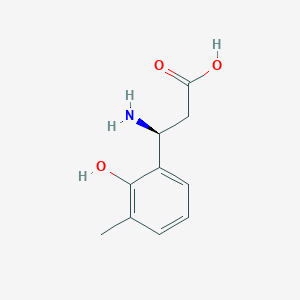

![(1R,4R)-7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13042499.png)
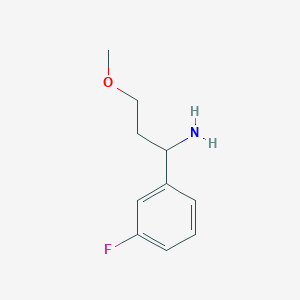
![3H-Imidazo[4,5-b]pyridine-7-thiol](/img/structure/B13042521.png)
![[(4Z)-4,5,6,7-tetrahydro-1-benzofuran-4-ylidene]aminobenzenesulfonate](/img/structure/B13042526.png)
